molecular formula C18H13ClN2O3 B5970646 N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide

N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide

Cat. No. B5970646
M. Wt: 340.8 g/mol
InChI Key: OKFCYCJDKWKCJI-KEBDBYFISA-N
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Description

N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide (CHN) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHN belongs to the class of hydrazide derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Cytotoxicity in Cancer Research

This compound has been investigated for its potential in cancer research, particularly in the study of diorganotin complexes. A study by Mun et al. (2012) synthesized and characterized diorganotin complexes using this compound and evaluated their in vitro cytotoxic activity against various human carcinoma cell lines. The results showed that certain complexes exhibited significant cytotoxicity, suggesting potential anticancer applications (Mun et al., 2012).

Catalytic Properties

The compound has been utilized in the synthesis of mono oxovanadium(V) complexes, which have been tested for their catalytic potential. A study by Monfared et al. (2010) explored the catalytic activities of these complexes in olefin oxidation, demonstrating their effectiveness in various oxidation processes (Monfared et al., 2010).

Structural Characterization and Synthesis

The structural characterization and synthesis of compounds related to N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide have been a focus in several studies. Cheng et al. (2012) synthesized and characterized similar hydrazone compounds, emphasizing the importance of crystal structure analysis in understanding these compounds' properties (Cheng et al., 2012).

Antimicrobial Activity

Amereih et al. (2020) investigated the antimicrobial activity of a compound structurally similar to N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide. Their findings indicated a bacteriostatic effect against various bacteria, highlighting the potential use of these compounds in antimicrobial applications (Amereih et al., 2020).

properties

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-5-6-16(22)13(7-14)10-20-21-18(24)15-8-11-3-1-2-4-12(11)9-17(15)23/h1-10,22-23H,(H,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFCYCJDKWKCJI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C(C=CC(=C3)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide

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